Kujimycin B

Description

Propriétés

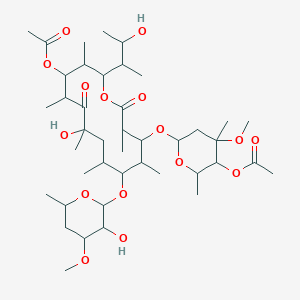

Formule moléculaire |

C42H72O16 |

|---|---|

Poids moléculaire |

833.0 g/mol |

Nom IUPAC |

[12-(5-acetyloxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-hydroxy-2-(3-hydroxybutan-2-yl)-10-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-oxacyclotetradec-4-yl] acetate |

InChI |

InChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3 |

Clé InChI |

JQMACDQCTNFQMM-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC |

Origine du produit |

United States |

Foundational & Exploratory

Molecular Mechanism of Action of Kujimycin B (Lankamycin): A Comprehensive Technical Guide

As a Senior Application Scientist specializing in structural pharmacology and antimicrobial mechanisms, I have designed this technical whitepaper to provide an authoritative, in-depth analysis of Kujimycin B. This guide synthesizes structural biology, kinetic profiling, and crystallographic methodologies to elucidate how this molecule disrupts bacterial translation.

Executive Summary & Physicochemical Profiling

Kujimycin B, universally recognized in structural biology as Lankamycin , is a 14-membered neutral macrolide antibiotic originally isolated from Streptomyces spinichromogenes var. kujimyceticus and Streptomyces violaceoniger[1][2]. Unlike standard broad-spectrum macrolides, Kujimycin B exhibits a unique structural topology that allows for highly specific interactions within the bacterial ribosome, making it a critical compound for studying synergistic antibiotic inhibition.

Understanding the physicochemical properties of Kujimycin B is the first step in experimental design, as its lipophilicity and molecular weight dictate its membrane permeability and the kinetics of its ribosomal association.

Table 1: Physicochemical and Structural Properties of Kujimycin B

| Property | Value / Description | Experimental Implication |

| IUPAC / Common Name | Lankamycin / Kujimycin B | Standardize nomenclature in assay logs[1]. |

| CAS Registry Number | 30042-37-6 | Essential for reagent procurement and tracking[1]. |

| Molecular Formula | C₄₂H₇₂O₁₆ | Defines mass spectrometry (MS) precursor ions. |

| Molecular Weight | 833.01 g/mol | Requires precise calculation for molarity in binding assays[1]. |

| Melting Point | Double mp: 147-150°C & 181-182°C | Indicates polymorphic crystalline structures[1]. |

| Optical Rotation | [a]D20 -94° (c = 1.23 in alc.) | Used for stereochemical validation of synthesized batches[1]. |

Molecular Mechanism of Action & Synergistic Dynamics

The primary target of Kujimycin B is the 50S large ribosomal subunit of bacterial pathogens. The causality of its bactericidal/bacteriostatic effect lies in its spatial occupation of the Nascent Peptide Exit Tunnel (NPET) .

Ribosomal Occlusion

Upon entering the bacterial cell, Kujimycin B navigates to the 23S rRNA. The 14-membered lactone ring anchors into the hydrophobic pockets of the NPET. By physically occluding this tunnel, Kujimycin B prevents the elongation of the nascent polypeptide chain. The ribosome attempts to translate the mRNA, but the physical blockade forces premature dissociation of the peptidyl-tRNA, abruptly halting protein synthesis.

The Synergistic Paradigm with Lankacidin C

A groundbreaking aspect of Kujimycin B (Lankamycin) is its synergistic relationship with Lankacidin C. High-resolution crystallographic studies of the Deinococcus radiodurans large ribosomal subunit (D50S) have revealed that these two drugs bind to adjacent sites without steric clash[3].

-

Kujimycin B binds at the NPET.

-

Lankacidin C binds at the Peptidyl Transferase Center (PTC). Because of their specific orientations, Kujimycin B forms direct structural interactions with Lankacidin C within the ribosomal binding site. This dual-occupancy creates a highly stable, synergistic inhibitory complex that is significantly more potent than either drug alone[3].

Fig 1: Synergistic mechanism of Kujimycin B and Lankacidin C on the 50S ribosomal subunit.

Mechanisms of Bacterial Resistance

Understanding how bacteria evade Kujimycin B is vital for next-generation drug design. Resistance to 14-membered macrolides is primarily driven by energy-dependent efflux pumps and ribosomal modification.

For instance, the plasmid pNE24 found in clinical isolates of Staphylococcus epidermidis encodes an energy-dependent efflux pump. This pump specifically recognizes 14- and 15-membered macrolides (including Kujimycin B) and actively extrudes them from the cytoplasm[4]. By maintaining the intracellular concentration of the antibiotic below the thermodynamic threshold required for ribosomal binding, the bacteria survive. When these strains are treated with proton-motive force inhibitors (e.g., CCCP), the efflux pump fails, and macrolide accumulation is restored[4].

Table 2: Resistance Mechanisms against Kujimycin B

| Resistance Type | Mechanism | Experimental Countermeasure |

| Active Efflux | pNE24-mediated energy-dependent extrusion[4]. | Co-administer with efflux pump inhibitors (e.g., CCCP). |

| Target Modification | erm-mediated methylation of 23S rRNA at A2058. | Utilize structurally modified ketolides that bypass A2058. |

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for evaluating Kujimycin B.

Protocol 1: X-Ray Crystallography of the D50S-Kujimycin B Complex

Causality: We utilize the Deinococcus radiodurans large ribosomal subunit (D50S) because it yields highly ordered crystals that diffract to near-atomic resolution (3.2 Å), allowing for precise mapping of the antibiotic within the NPET[3].

-

Ribosome Purification: Isolate D50S subunits from D. radiodurans using sucrose gradient ultracentrifugation. Validation: Assess subunit homogeneity via analytical ultracentrifugation; only fractions with >95% purity are advanced.

-

Complex Formation: Incubate the purified D50S (at 2.5 μM) with a 50-fold molar excess of Kujimycin B for 2 hours at 37°C to ensure thermodynamic saturation of the binding site.

-

Crystallization: Utilize the vapor diffusion method in sitting drops. The reservoir solution should contain 10-15% 2-methyl-2,4-pentanediol (MPD) to promote controlled precipitation.

-

Cryo-cooling & Diffraction: Transfer crystals stepwise into a cryoprotectant solution (30% MPD) and flash-freeze in liquid nitrogen (100K). Collect diffraction data using synchrotron radiation to maximize the signal-to-noise ratio.

-

Phase Determination: Solve the structure using molecular replacement, utilizing the apo-D50S structure as a search model.

Fig 2: Experimental workflow for determining the D50S-Kujimycin B crystal structure.

Protocol 2: In Vitro Ribosomal Binding Affinity Assay

Causality: To quantify the association (

-

Tracer Preparation: Utilize tritium-labeled ([³H]) Kujimycin B or a structurally equivalent fluorescent derivative.

-

Binding Reaction: Mix 10 nM of purified 70S ribosomes with varying concentrations of [³H]-Kujimycin B (1 nM to 100 nM) in Buffer A (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl).

-

Incubation: Incubate at 37°C. Validation: Extract aliquots at 5-minute intervals to establish the time-to-equilibrium curve.

-

Rapid Filtration: Terminate the reaction by applying the mixture to nitrocellulose filters under a vacuum. The filters will retain the large ribosomes and the bound antibiotic, while free antibiotic passes through.

-

Quantification: Wash the filters with cold Buffer A, dry them, and quantify the bound[³H]-Kujimycin B using liquid scintillation counting. Calculate the

using a non-linear regression (Langmuir isotherm) model.

References

- Lankamycin drugfuture.com

- STUDIES ON THE ANTIBIOTICS FROM Streptomyces spinichromogenes var. kujimyceticus. II jst.go.jp

- Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit nih.gov

- Role of an energy-dependent efflux pump in plasmid pNE24-mediated resistance to 14- and 15-membered macrolides in Staphylococcus epidermidis nih.gov

Sources

- 1. Lankamycin [drugfuture.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of an energy-dependent efflux pump in plasmid pNE24-mediated resistance to 14- and 15-membered macrolides in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Chemical Architecture and Stereochemical Analysis of Kujimycin B

This guide serves as an authoritative technical resource on the chemical structure, stereochemistry, and structural elucidation of Kujimycin B (synonymous with Lankacidinol A ). It is designed for medicinal chemists and structural biologists requiring precise data for drug development and scaffold engineering.

Executive Summary: Identity and Classification

Kujimycin B , chemically identified as Lankacidinol A , represents a distinct subclass of the lankacidin group of antibiotics. Unlike classical macrolides which feature a lactone linkage within the macrocycle, Kujimycin B is characterized by a 17-membered carbocyclic macrocycle fused to a highly functionalized

-

Synonyms: Lankacidinol A, T-2636 B.[1]

-

Chemical Formula:

[1] -

Molecular Weight: 461.55 g/mol [1]

-

Primary Target: Bacterial Ribosome (Large Subunit, Peptidyl Transferase Center neighbor).

Structural Differentiation

| Feature | Kujimycin B (Lankacidinol A) | Lankacidin C (Kujimycin A) |

| C-14 Position | Hydroxyl group (-OH) | Ketone (=O) |

| Macrocycle | 17-membered Carbocycle | 17-membered Carbocycle |

| Side Chain | Pyruvamide (N-acyl) | Pyruvamide (N-acyl) |

| Activity | Potent antimicrobial; reduced cytotoxicity | High potency; higher cytotoxicity |

Chemical Structure and Connectivity

The architecture of Kujimycin B is defined by three pharmacophoric regions that dictate its binding affinity and biological stability.

A. The Macrocyclic Core (Carbocycle)

The 17-membered ring is devoid of the ester linkage typical of macrolides. Instead, it is a polyene carbocycle containing a conjugated diene system (C6–C9) which confers rigidity and distinct UV absorption (

B. The -Keto- -Lactone Moiety

Fused at the C2–C18 junction (historical numbering), this six-membered lactone ring is the "warhead" of the molecule.[1] It contains:

-

A stereogenic center at C-4' (methyl substituted).[1]

-

Stability Liability: This ring is susceptible to hydrolysis and ring-opening under basic conditions, a critical factor in formulation.[1]

C. The Pyruvamide Side Chain

Attached to the nitrogen atom of the macrocycle is a pyruvate residue (2-oxopropanoyl). This moiety is essential for ribosomal binding, acting as a hydrogen bond acceptor/donor interface with ribosomal RNA bases.

Stereochemistry: Absolute Configuration and Reassignment

The stereochemical assignment of the lankacidin group has undergone significant scrutiny. The historical assignment relied on X-ray crystallography of hydrazone derivatives, but recent total synthesis campaigns have challenged specific centers.

Chiral Centers

Kujimycin B contains multiple stereocenters, historically assigned as:

-

C-2: S

-

C-3: R

-

C-4: R (Subject to recent revision discussions in seco-analogs)

-

C-8: S

-

C-14: S (The site of reduction from Lankacidin C)

-

C-16/C-17: S, S[1]

The "C-4" Stereochemical Controversy

In 2018, extensive synthetic work by the Seiple group on 2,18-seco-lankacidinol B revealed that the stereochemistry at C-4 (on the lactone ring) was misassigned in the seco-series and is actually

-

Implication for Kujimycin B: While the cyclic Kujimycin B structure is rigid, researchers modifying the lactone ring must verify the C-4 configuration using NOESY NMR or X-ray, as the "standard" literature values prior to 2018 may be inverted for specific congeners.

Diagram: Stereochemical Logic & Connectivity

The following diagram illustrates the connectivity and the critical stereochemical checkpoints.

Figure 1: Structural connectivity and pharmacophoric map of Kujimycin B, highlighting the critical C-4 stereocenter and C-14 functionalization.[1]

Structural Elucidation Methodologies

Validating the structure of Kujimycin B requires a multi-modal approach due to the flexibility of the macrocycle and the lability of the lactone.

A. NMR Spectroscopy Protocol

The following signals are diagnostic for Kujimycin B in

| Region | Chemical Shift ( | Multiplicity | Assignment |

| Polyene | 5.5 – 6.5 | Multiplets | C6–C9 conjugated diene protons |

| Lactone | 2.4 – 2.6 | Multiplets | |

| Carbinol | 3.8 – 4.2 | Multiplet | H-14 (attached to -OH) |

| Methyls | 1.8 – 2.2 | Singlet | Acetyl/Pyruvamide methyls |

| Amide | 8.5 – 9.5 | Broad Singlet | NH (Exchangeable with |

Protocol for Stereochemical Validation:

-

NOESY/ROESY: Essential for determining the relative configuration of the C-14 hydroxyl relative to the macrocyclic plane.

-

J-Coupling Analysis: Use 1H-1H decoupling to resolve the vicinal couplings in the C16–C17 region to confirm the trans or cis geometry of the macrocyclic conformational lock.

B. Mass Spectrometry (HRMS)[1]

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Observed Ion:

(Calculated for -

Fragmentation: Loss of water (

) and cleavage of the pyruvamide side chain (

Experimental Protocols

Protocol 1: Isolation from Fermentation Broth

Objective: Isolate high-purity Kujimycin B from Streptomyces spinichromogenes.[1]

-

Fermentation: Cultivate Streptomyces spinichromogenes var. kujimyceticus in glucose-soybean meal medium for 96 hours at 27°C.

-

Extraction:

-

Filter the broth at pH 7.0.

-

Extract the filtrate twice with Ethyl Acetate (EtOAc) (1:1 v/v).

-

Note: Avoid pH > 8.0 to prevent lactone hydrolysis.[1]

-

-

Purification:

-

Crystallization: Recrystallize from Acetone-Hexane to yield colorless needles.

Protocol 2: HPLC Analytical Method

Objective: Quantify Kujimycin B and detect impurities (Kujimycin A).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (45:55 Isocratic).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 227 nm (diene absorption).[1]

-

Retention Time: Kujimycin B

6.5 min; Kujimycin A

Structure-Activity Relationship (SAR) Logic

The structural features of Kujimycin B directly dictate its pharmacological profile.[1]

Figure 2: SAR decision tree showing the trade-off between potency and toxicity when modifying the C-14 position.[1]

-

C-14 Hydroxyl vs. Ketone: The ketone (Kujimycin A) is more potent against Gram-positive bacteria but significantly more cytotoxic to mammalian cells.[1] Kujimycin B (hydroxyl) represents a "prodrug-like" or safer analog that may be oxidized in vivo.[1]

-

Pyruvamide Necessity: Removal of the N-pyruvyl group results in near-total loss of antibiotic activity, confirming its role in ribosomal anchoring.[1]

References

-

Omura, S., et al. (1969). "Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B." The Journal of Antibiotics.

-

Harada, S., et al. (1969). "Structure of lankacidin." Tetrahedron Letters. (Establishes the core lankacidin skeleton).[4]

-

Cai, L., et al. (2020). "Modular approaches to lankacidin antibiotics." Journal of the American Chemical Society. (Key reference for the C-4 stereochemical reassignment and total synthesis).

-

Ayoub, A.T., et al. (2019). "Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism."[1] Journal of Medicinal Chemistry. [1]

-

PubChem Database. "Kujimycin B (Lankacidinol A) Compound Summary." [1]

Sources

Kujimycin B (Lankamycin) Biosynthesis in Streptomyces Species: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Genetic architecture, biosynthetic mechanics, regulatory cascades, and experimental methodologies for Kujimycin B.

Executive Summary

Kujimycin B, structurally identical to the 14-membered macrolide Lankamycin, is a potent antimicrobial agent produced primarily by Streptomyces rochei 7434AN4[1][2]. Unlike canonical macrolides such as erythromycin, Kujimycin B possesses a unique 3-hydroxy-2-butyl starter unit and a distinct glycosylation/hydroxylation pattern that confers its specific bioactivity[1][3]. This whitepaper deconstructs the lkm biosynthetic gene cluster, detailing the polyketide synthase (PKS) assembly line, the highly specific post-PKS tailoring enzymes (LkmF, LkmK), and the γ-butyrolactone-driven quorum sensing network that regulates its production[3][4][5].

As drug development increasingly looks toward engineered macrolides to combat antimicrobial resistance, understanding the causality behind Kujimycin B's biosynthesis provides a critical blueprint for combinatorial biosynthesis and rational strain engineering.

Genetic Architecture: The lkm Gene Cluster

In S. rochei 7434AN4, the genetic instructions for Kujimycin B are not located on the chromosome, but rather on a giant 210-kb linear plasmid designated pSLA2-L [1][4]. The lkm cluster spans from orf24 to orf53 and encodes three primary functional groups[6]:

-

Modular Type I PKS: Responsible for the assembly of the macrolactone core (aglycon).

-

Post-PKS Tailoring Enzymes: Including cytochrome P450 monooxygenases (LkmF, LkmK) and glycosyltransferases (LkmI, LkmL)[3][7].

-

Deoxysugar Biosynthesis Genes: Enzymes like LkmCVI (orf42), a 3-ketoreductase acting as a gatekeeper for D-chalcose synthesis[8][9].

Biosynthetic Pathway Mechanics

Starter Unit and PKS Assembly

The structural divergence of Kujimycin B begins at the very first loading step. While erythromycin utilizes a propionyl-CoA starter, the lkm PKS incorporates a 3-hydroxy-2-butyrate equivalent[1][3]. Isotope feeding experiments with [3-²H]L-isoleucine have definitively proven that this starter unit is derived from the deamination and reduction of L-isoleucine[3][5].

Caption: PKS assembly of the Kujimycin B macrolactone core from an L-isoleucine-derived starter unit.

Post-PKS Tailoring: A Lesson in Enzyme Specificity

Following the release of the aglycon (8,15-dideoxylankanolide), the molecule undergoes a highly ordered sequence of hydroxylations and glycosylations[3][7]. The timing of these modifications is dictated by the substrate specificities of two cytochrome P450 enzymes:

-

LkmK (C-15 Hydroxylase): Exhibits relaxed substrate specificity. It can hydroxylate the naked aglycon, indicating that C-15 hydroxylation is the first post-PKS step[7][10].

-

LkmF (C-8 Hydroxylase): Exhibits strict substrate specificity. It cannot act on the aglycon. It strictly requires the prior attachment of an L-arcanosyl moiety at the C-3 position by glycosyltransferases (LkmI/LkmL) before it can execute the C-8 hydroxylation[7][10].

Caption: Post-PKS tailoring steps illustrating the sequential hydroxylation and glycosylation cascade.

Regulatory Cascade: Quorum Sensing via SRBs

Kujimycin B biosynthesis is not constitutive; it is tightly controlled by population density via a γ-butyrolactone-like quorum sensing system[5]. The signaling molecules, designated SRB1 and SRB2 , possess a 2,3-disubstituted butenolide skeleton[4][6].

The causality of this regulation ensures that secondary metabolism only initiates when the bacterial population reaches a critical mass, preventing premature expenditure of cellular energy. The SRB molecules bind to TetR-family repressor proteins (SrrA, SrrB, SrrC), causing them to dissociate from the DNA. This derepression activates SARP-family transcriptional regulators (SrrY, SrrZ), which subsequently upregulate the lkm cluster[4][6].

Caption: Quorum sensing regulatory cascade governing Kujimycin B biosynthesis via SRB signaling molecules.

Quantitative Data Presentation

To engineer novel macrolides, researchers must understand the boundaries of native enzyme promiscuity. Table 1 summarizes the substrate specificities determined through in vivo bioconversion assays using gene disruptants[7][10].

Table 1: Substrate Specificity of Cytochrome P450 Monooxygenases in the lkm Pathway

| Enzyme | Target Position | Substrate Tested | Conversion Status | Specificity Profile |

| LkmK | C-15 | 8,15-dideoxylankanolide (Aglycon) | Active | Relaxed (Accepts aglycon) |

| LkmK | C-15 | 15-deoxylankamycin | Active | Relaxed |

| LkmF | C-8 | 8,15-dideoxylankanolide (Aglycon) | Inactive | Strict |

| LkmF | C-8 | 8-deoxylankanolide | Inactive | Strict |

| LkmF | C-8 | 3-O-L-arcanosyl-8-deoxylankanolide | Active | Strict (Requires C-3 sugar) |

Experimental Methodologies

The following protocols are self-validating systems designed to ensure reproducibility. The choices in media and host organisms are highly deliberate, grounded in the physiological requirements of Streptomyces secondary metabolism.

Protocol 1: Optimized Fermentation and Metabolite Extraction

Rationale: ISP4 medium is utilized because its primary carbon source is starch. Starch requires enzymatic breakdown (amylases), resulting in a slow, sustained release of glucose. This prevents carbon catabolite repression, a common phenomenon where excess free glucose inhibits secondary metabolite biosynthesis[11].

-

Inoculum Preparation: Seed S. rochei 7434AN4 spores into 50 mL of Tryptone Soya Broth (TSB) in a 250 mL baffled flask. Incubate at 30°C for 48 hours at 200 rpm to generate a dense vegetative mycelial mass[5][11].

-

Production Fermentation: Transfer 5% (v/v) of the vegetative inoculum into 500 mL of ISP4 medium (Inorganic Salts Starch Agar/Broth formulation)[11].

-

Incubation: Cultivate at 30°C for 7 days on a rotary shaker at 160 rpm. Validation Check: Monitor pH; a slight drop followed by a rise indicates the transition from primary to secondary metabolism.

-

Extraction: Centrifuge the culture broth at 8,000 × g for 15 minutes to separate the mycelium. Extract the supernatant twice with an equal volume of ethyl acetate[11].

-

Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude macrolide extract containing Kujimycin B.

Protocol 2: Gene Disruption & Bioconversion Assay for P450 Specificity

Rationale: To prove the strict specificity of LkmF, one must isolate intermediates that normally do not accumulate. By creating double mutants (e.g., ΔlkmF/ΔlkmI), we halt the pathway to harvest pure precursor substrates. Furthermore, bioconversion of LkmF is performed in Streptomyces lividans rather than E. coli because strict actinobacterial P450s often require specific native ferredoxin/ferredoxin reductase electron transfer partners to fold and function correctly[7].

-

Mutant Construction: Utilize homologous recombination to replace the lkmK or lkmF genes with an apramycin resistance cassette in S. rochei 7434AN4[1][3].

-

Substrate Isolation: Ferment the double mutant ΔlkmF/ΔlkmI to accumulate 3-O-L-arcanosyl-8-deoxylankanolide. Purify via preparative HPLC.

-

Host Transformation: Clone the lkmF gene into an expression vector (e.g., pIJ8600) and transform into Streptomyces lividans TK24[7].

-

Bioconversion: Feed 1 mg/mL of the purified intermediate to a 48-hour culture of the S. lividans transformant.

-

Analysis: After 24 hours, extract with ethyl acetate and analyze via LC-MS/MS. Validation Check: The appearance of an[M+H]+ peak corresponding to Kujimycin B confirms successful C-8 hydroxylation, validating LkmF's dependence on the C-3 sugar moiety[3][7].

References

-

Analysis of the loading and hydroxylation steps in lankamycin biosynthesis in Streptomyces rochei. Antimicrobial Agents and Chemotherapy / PubMed. Available at:[Link]

-

3'-de-o-methyl-2', 3'-anhydro-lankamycin, a new macrolide antibiotic: Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. 3. The structure of kujimycin A and kujimycin B. Semantic Scholar. Available at:[Link]

-

Bioassay- and metabolomics-guided screening of bioactive soil actinomycetes from the ancient city of Ihnasia, Egypt. PLOS One. Available at:[Link]

-

Genetic and biochemical analysis of the antibiotic biosynthetic gene clusters on the Streptomyces linear plasmid. Taylor & Francis / Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

-

Accumulation of lankamycin derivative with a branched-chain sugar from a blocked mutant of chalcose biosynthesis in Streptomyces rochei 7434AN4. PubMed. Available at:[Link]

-

Substrate specificity of two cytochrome P450 monooxygenases involved in lankamycin biosynthesis. PubMed. Available at: [Link]

-

Functional analysis of P450 hydroxylases LkmF and LkmK in LM biosynthesis. ResearchGate. Available at:[Link]

Sources

- 1. Analysis of the loading and hydroxylation steps in lankamycin biosynthesis in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Genetic and biochemical analysis of the antibiotic biosynthetic gene clusters on the Streptomyces linear plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Accumulation of lankamycin derivative with a branched-chain sugar from a blocked mutant of chalcose biosynthesis in Streptomyces rochei 7434AN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accumulation of lankamycin derivative with a branched-chain sugar from a blocked mutant of chalcose biosynthesis in Streptomyces rochei 7434AN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substrate specificity of two cytochrome P450 monooxygenases involved in lankamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioassay- and metabolomics-guided screening of bioactive soil actinomycetes from the ancient city of Ihnasia, Egypt | PLOS One [journals.plos.org]

The Antimicrobial Spectrum and Biological Activity of Kujimycin B (Lankamycin): A Comprehensive Technical Guide

Executive Summary

Kujimycin B, structurally and functionally identical to Lankamycin, is a 14-membered macrolide antibiotic originally isolated from soil actinomycetes, specifically Streptomyces spinichromogenes var. kujimyceticus and Streptomyces rochei[1][2]. While historically overshadowed by first-generation macrolides like erythromycin, Kujimycin B has garnered renewed interest in modern drug development. Its unique neutral charge profile and its evolutionary capacity for synergistic ribosomal inhibition when co-administered with lankacidin offer a compelling mechanistic model for overcoming ribosomal antimicrobial resistance[3][4].

This technical guide provides an in-depth analysis of Kujimycin B’s physicochemical properties, mechanism of action, antimicrobial spectrum, and the self-validating laboratory protocols required to evaluate its biological activity.

Section 1: Structural and Physicochemical Profiling

Kujimycin B features a 14-membered macrolactone ring decorated with two distinct deoxysugars—D-chalcose and acetylarcanose—at the C-3 and C-5 positions[1][3]. A critical structural divergence from erythromycin (which possesses a basic desosamine moiety) is that Kujimycin B is a neutral macrolide [5].

Causality in Pharmacokinetics: This neutrality fundamentally alters its pharmacokinetic distribution and ribosomal binding kinetics. Because it lacks an ionizable amine group, Kujimycin B does not rely on a protonated state for optimal target affinity, allowing it to maintain consistent binding kinetics across varying physiological pH levels[6].

Table 1: Physicochemical Properties of Kujimycin B

| Property | Value |

| Common Nomenclature | Kujimycin B / Lankamycin |

| CAS Registry Number | 30042-37-6 |

| Molecular Formula | C42H72O16 |

| Molecular Weight | 833.01 g/mol |

| Chemical Class | 14-membered neutral macrolide |

| Biological Source | Streptomyces spinichromogenes, Streptomyces rochei |

Section 2: Mechanism of Action and Ribosomal Binding Dynamics

The core biological activity of Kujimycin B stems from its high-affinity binding to the 50S large ribosomal subunit[3]. Crystallographic studies reveal that Kujimycin B anchors within the Nascent Peptide Exit Tunnel (NPET), directly adjacent to the Peptidyl Transferase Center (PTC)[3].

Causality in Action: By physically occupying the NPET, Kujimycin B creates a steric blockade. As the ribosome attempts to synthesize a new protein, the growing nascent peptide chain collides with the macrolide after incorporating only a few amino acids. This steric hindrance leads to premature peptidyl-tRNA drop-off and complete translation arrest[3][7].

Evolutionary Synergy: Streptomyces rochei co-produces Kujimycin B alongside Lankacidin C, a 17-membered macrocycle[4]. Lankacidin C binds directly to the PTC. Because their binding pockets are adjacent but non-overlapping, both antibiotics can bind the 50S subunit simultaneously[4]. The stronger binding of Lankacidin C structurally alters the ribosomal pocket, facilitating enhanced positioning and affinity for Kujimycin B, resulting in profound synergistic bacterial cell death[4][7].

Synergistic ribosomal inhibition by Kujimycin B and Lankacidin C at the 50S subunit.

Section 3: Antimicrobial Spectrum

Kujimycin B exhibits a targeted antimicrobial spectrum primarily effective against Gram-positive pathogens[8][9]. Its neutral charge limits its penetration through the outer membrane porins of Gram-negative bacteria, restricting its standalone efficacy in those organisms[6]. However, it demonstrates notable activity against specific macrolide-resistant staphylococci, making it a valuable scaffold for next-generation ketolide development[9][10].

Table 2: Antimicrobial Spectrum & Susceptibility Profile

| Organism Class | Representative Species | Susceptibility Profile | Mechanistic Note |

| Gram-Positive | Staphylococcus aureus | Moderate to High | Binds 50S NPET; inhibits elongation. |

| Gram-Positive | Bacillus subtilis | Moderate to High | Highly susceptible to synergistic Lankacidin C pairing. |

| Gram-Positive | Micrococcus luteus | Moderate | Standard macrolide susceptibility. |

| Gram-Negative | Escherichia coli | Intrinsic Resistance | Neutral macrolide structure prevents porin penetration. |

| Resistant Strains | Macrolide-Resistant Staphylococci | Variable | Retains partial activity depending on the specific ribosomal methylation (erm) phenotype. |

Section 4: Self-Validating Experimental Protocols

To rigorously evaluate the biological activity and synergistic potential of Kujimycin B, researchers must employ self-validating assay systems that rule out experimental artifacts.

Protocol 1: In Vitro Ribosomal Binding Affinity Assay (Fluorescence Polarization)

Objective: Quantify the dissociation constant (

Step-by-Step Workflow:

-

Ribosome Preparation: Isolate highly active 70S ribosomes from S. aureus using sucrose gradient ultracentrifugation.

-

Probe Incubation: Add 5 nM of a BODIPY-labeled erythromycin derivative to 50 mM HEPES buffer (pH 7.4) containing 10 mM MgCl₂ and 100 mM NH₄Cl. Causality for Buffer: High Mg²⁺ concentration is critical to maintain the association of the 30S and 50S subunits; without it, the 70S ribosome dissociates, destroying the native NPET conformation.

-

Competitive Displacement: Titrate unlabeled Kujimycin B (0.1 nM to 10 µM) into the reaction.

-

Measurement: Read polarization (mP) at Ex/Em 485/535 nm.

-

Self-Validation Step: Include a mutant 70S ribosome (A2058G mutation) as a negative control. Kujimycin B should fail to displace the probe, validating that the measured affinity is specific to the canonical NPET macrolide binding site.

Protocol 2: Synergistic Antimicrobial Susceptibility Testing (Checkerboard Assay)

Objective: Validate the synergistic bactericidal activity of Kujimycin B and Lankacidin C. Causality for Assay Choice: The checkerboard matrix allows for the simultaneous evaluation of multiple concentration ratios of two drugs. By calculating the Fractional Inhibitory Concentration Index (FICI), we can mathematically differentiate between mere additive effects and true mechanistic synergy[4].

Step-by-Step Workflow:

-

Inoculum Preparation: Suspend B. subtilis in Mueller-Hinton broth to a final concentration of

CFU/mL. -

Matrix Setup: In a 96-well plate, perform 2-fold serial dilutions of Kujimycin B horizontally (Columns 1-10) and Lankacidin C vertically (Rows A-G).

-

Incubation: Add 100 µL of the bacterial inoculum to all wells. Incubate at 37°C for 18-24 hours.

-

Readout: Measure optical density at 600 nm (OD600) to determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.

-

Self-Validation Step (FICI Calculation):

Validation criteria: Synergy is confirmed if FICI ≤ 0.5. Indifference is 0.5 < FICI ≤ 4. Antagonism is FICI > 4. Include an ampicillin/kanamycin pair as an indifferent control to ensure the assay does not yield false-positive synergy due to non-specific membrane permeabilization.

Step-by-step checkerboard assay workflow for validating antimicrobial synergy.

References

1.[8] TargetMol. Kujimycin A - TargetMol. URL: 2.[1] DrugFuture. Lankamycin. URL: 3.[5] J-Stage. STUDIES ON THE ANTIBIOTICS FROM STREPTOMYCES SPINICHROMOGENES VAR. KUJIMYCETICUS. II. URL: 4.[10] Semantic Scholar. Studies on the antibiotics from Streptomyces spinichromogenes var... URL: 5.[6] ASM Journals. Role of protonated and neutral forms of macrolides in binding to ribosomes from gram-positive and gram-negative bacteria. URL: 6.[2] PubMed / NIH. Studies on the Antibiotics From Streptomyces Spinichromogenes Var. Kujimyceticus. 3. The Structure of Kujimycin A and Kujimycin B. URL: 7.[3] PNAS. Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit. URL: 8.[4] PMC / NIH. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. URL: 9.[7] MDPI. Ribosomal Antibiotics: Contemporary Challenges. URL: 10.[9] PMC / NIH. Analysis of the Loading and Hydroxylation Steps in Lankamycin Biosynthesis in Streptomyces rochei. URL:

Sources

- 1. Lankamycin [drugfuture.com]

- 2. Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. 3. The structure of kujimycin A and kujimycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Kujimycin A | TargetMol [targetmol.com]

- 9. Analysis of the Loading and Hydroxylation Steps in Lankamycin Biosynthesis in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Structural and Functional Distinctions Between Kujimycin B and Lankacidin C

Preamble: Navigating the Known and the Obscure in Natural Product Chemistry

In the landscape of antibiotic research, the depth of scientific understanding can vary dramatically between compounds. Some, like Lankacidin C, have been the subject of extensive structural, biosynthetic, and mechanistic studies, providing a clear picture of their molecular architecture and function. Others, such as Kujimycin B, represent an earlier era of discovery and remain less defined in the public scientific record. This guide is structured to address this disparity.

This document provides a detailed comparative analysis of Lankacidin C, a well-characterized 17-membered carbocyclic polyketide, and Kujimycin B, a classic but structurally unelucidated macrolide antibiotic. Rather than a simple side-by-side structural map, this guide will delve into the known physicochemical properties, the fundamental differences in their biosynthetic origins and core chemical scaffolds, and the resulting distinctions in their biological mechanisms. Furthermore, we will present robust, field-proven experimental protocols that a researcher would employ to fully elucidate the structure of a compound like Kujimycin B, thereby enabling a definitive, atom-level comparison. This approach is designed to offer not just a summary of existing knowledge but also a practical framework for advancing the study of historical, yet potentially valuable, natural products.

High-Level Classification and Core Structural Hypothesis

The most profound difference between Lankacidin C and Kujimycin B lies in their fundamental chemical classification. This distinction dictates their biosynthesis, three-dimensional shape, and ultimately, their mechanism of action.

-

Lankacidin C: A Carbocyclic Polyketide. Lankacidin C is a member of the lankacidin class of antibiotics, produced by Streptomyces rochei.[1][2] Its defining feature is a 17-membered carbocyclic ring, which is further constrained by a bicyclic system containing a δ-lactone bridge.[1] This rigid, polyunsaturated macrocycle is decorated with hydroxyl groups, methyl groups, and a distinctive N-pyruvoyl side chain.[3]

-

Kujimycin B: A Presumed Macrolide Antibiotic. Kujimycin B was isolated from Streptomyces spinichromogenes var. kujimyceticus in the late 1960s.[4][5] While its detailed structure has not been published in modern chemical databases, early reports established its molecular formula as C₄₂H₇₂O₁₆.[4] This formula, along with its reported antibacterial activity against Gram-positive bacteria, strongly suggests that Kujimycin B is a 16-membered macrolide antibiotic.[6][7] Macrolides are characterized by a large lactone (a cyclic ester) ring, to which one or more deoxy sugars are typically attached.[3][8]

This fundamental difference—a carbocyclic ring in Lankacidin C versus a macrolactone ring in Kujimycin B—is the central axis of our comparative analysis.

Comparative Physicochemical and Biosynthetic Profiles

A direct comparison of known parameters reveals the significant divergence between these two molecules.

| Property | Lankacidin C | Kujimycin B (Inferred/Reported) |

| Molecular Formula | C₂₅H₃₃NO₇[3][9] | C₄₂H₇₂O₁₆[4] |

| Molecular Weight | 459.5 g/mol [3][9] | ~841.0 g/mol (Calculated) |

| Chemical Class | 17-Membered Carbocyclic Polyketide | Presumed 16-Membered Macrolide Antibiotic |

| Producing Organism | Streptomyces rochei[1][10] | Streptomyces spinichromogenes var. kujimyceticus[4] |

| Core Scaffold | 17-membered all-carbon macrocycle with a δ-lactone bridge | 16-membered macrocyclic lactone ring |

| Biosynthesis | Modular-Iterative Mixed Type I PKS/NRPS[11][12] | Presumed Modular Type I PKS |

| Key Functional Groups | δ-Lactone, Multiple hydroxyls, N-pyruvoyl amide, Conjugated polyene system | Presumed: Lactone ester, Multiple hydroxyls, Glycosidically linked deoxy sugars |

Causality in Biosynthesis

The structural differences are a direct consequence of their distinct biosynthetic pathways.

-

Lankacidin C Biosynthesis: The biosynthesis of the lankacidin core is a fascinating example of a modular-iterative mixed polyketide synthase (PKS)/non-ribosomal peptide synthetase (NRPS) system.[11][12] The pathway utilizes specific PKS modules multiple times to build the polyketide chain. A key, late-stage step involves an intramolecular Mannich reaction catalyzed by the amine oxidase LkcE, which forms the characteristic 17-membered carbocyclic ring, a departure from the more common lactonization that terminates macrolide synthesis.[2][11]

-

Inferred Kujimycin B Biosynthesis: As a macrolide, Kujimycin B's aglycone (the lactone ring) is almost certainly assembled by a modular Type I PKS. In this paradigm, each module is responsible for a single round of chain extension, incorporating a specific building block (like methylmalonyl-CoA or ethylmalonyl-CoA) and setting the stereochemistry at each new chiral center. The process terminates when a thioesterase (TE) domain catalyzes an intramolecular esterification, releasing the completed polyketide as a macrolactone. The large molecular formula suggests the subsequent attachment of two or more deoxy sugar moieties by dedicated glycosyltransferases.

Visualization of Core Structural and Functional Differences

The following diagram illustrates the conceptual differences in the core structures of Lankacidin C and Kujimycin B (represented by a generic 16-membered macrolide like tylosin) and their distinct binding sites on the bacterial 70S ribosome.

Caption: Conceptual diagram comparing the core scaffolds and ribosomal binding sites of Lankacidin C and Kujimycin B.

Functional Implications of Structural Divergence

The different molecular architectures result in distinct, albeit related, biological activities. Both antibiotics target the large (50S) ribosomal subunit to inhibit protein synthesis, but they do so at different locations.

-

Lankacidin C's Mechanism: Crystallographic studies have shown that Lankacidin C binds at the peptidyl transferase center (PTC) of the 50S subunit.[1][5] Its position interferes with the proper placement of aminoacyl-tRNAs in the A-site, directly inhibiting the fundamental chemical step of peptide bond formation.[1][13] Interestingly, Lankacidin C also exhibits antitumor activity, which is not related to its ribosomal action but stems from its ability to stabilize microtubules, similar to the mechanism of paclitaxel.[4][14]

-

Kujimycin B's Probable Mechanism: Based on its presumed identity as a 16-membered macrolide, Kujimycin B would bind within the nascent peptide exit tunnel (NPET). This is the channel through which newly synthesized polypeptide chains emerge from the ribosome. By binding within the tunnel, macrolides cause steric hindrance, leading to premature dissociation of peptidyl-tRNA from the ribosome and halting protein synthesis. The specific sugars attached to the macrolactone ring are crucial for this interaction and determine the antibiotic's potency and spectrum of activity.

Experimental Protocols for the Complete Structural Elucidation of Kujimycin B

For a molecule like Kujimycin B, where only a molecular formula is known, a multi-technique approach is required to determine its full structure. The following protocols outline a standard, self-validating workflow used in modern natural product chemistry.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Formula Verification

Rationale: The primary goal is to obtain a highly accurate mass measurement to confirm or refute the historically reported molecular formula (C₄₂H₇₂O₁₆). This is the foundational data point upon which all further structural analysis is built.

Methodology:

-

Sample Preparation: Dissolve 0.1 mg of purified Kujimycin B in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a soft ionization source like Electrospray Ionization (ESI).

-

Analysis Parameters:

-

Ionization Mode: Run in both positive and negative ESI modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Mass Range: Set a wide scan range (e.g., m/z 150-2000) to ensure capture of the parent ion.

-

Resolution: Set the instrument to its maximum resolving power (e.g., >100,000 FWHM) to achieve mass accuracy in the low ppm range.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard.

-

-

Data Processing:

-

Identify the peaks corresponding to the molecular ion and its common adducts.

-

Use the instrument's software to calculate the elemental composition for the measured exact mass.

-

Validation: The calculated formula should match C₄₂H₇₂O₁₆ with a mass error of < 5 ppm. The isotopic pattern observed must also match the theoretical pattern for this formula.

-

Protocol 2: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Rationale: 2D NMR is the cornerstone of de novo structure elucidation. A suite of experiments is used to piece together the carbon skeleton, identify proton environments, and ultimately define the molecule's complete covalent structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified Kujimycin B in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a high-quality NMR tube.

-

Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is essential for resolving the complex, overlapping signals expected from a molecule of this size.

-

Key Experiments:

-

¹H NMR: Provides the initial overview of all proton environments.

-

¹³C NMR: Identifies all unique carbon environments (e.g., carbonyls, olefins, aliphatic carbons).

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin couplings, revealing adjacent protons and building out fragments of the molecule (e.g., -CH-CH(OH)-).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, assigning the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most critical experiment for connecting the COSY-derived fragments and establishing the overall macrocycle and the attachment points of the sugar moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This data is crucial for determining the relative stereochemistry of the molecule.

-

-

Data Analysis and Structure Assembly:

-

Integrate data from all experiments. Use HMBC to connect spin systems. For example, a correlation from an anomeric proton on a sugar to a carbon on the macrolactone ring definitively establishes the glycosidic linkage point.

-

Use coupling constants from the ¹H NMR and NOESY correlations to assign the relative stereochemistry of chiral centers.

-

Validation: The proposed structure must be consistent with all observed NMR correlations without exception. The final structure must also match the molecular formula determined by HRMS.

-

Conclusion and Future Outlook

The comparative analysis of Kujimycin B and Lankacidin C offers a compelling case study in the evolution of antibiotic discovery and characterization. Lankacidin C stands as a model of modern structural biology, with a known atomic structure, a well-defined biosynthetic pathway, and a precisely mapped mechanism of action. In contrast, Kujimycin B, while historically noted, remains structurally undefined in the public domain.

Based on its molecular formula, we can confidently hypothesize that Kujimycin B is a 16-membered macrolide, placing it in a different structural and mechanistic class from the carbocyclic Lankacidin C. This fundamental divergence in their core scaffolds—a macrolactone versus a carbocycle—is the primary structural difference and leads to their distinct modes of inhibiting bacterial protein synthesis at the NPET and PTC, respectively.

For drug development professionals and researchers, the true value lies not just in the known differences but in the opportunity presented by uncharacterized molecules like Kujimycin B. The application of modern analytical protocols, as detailed in this guide, would rapidly unveil its complete structure. Such an effort could reveal novel structural motifs or glycosylation patterns, potentially offering new scaffolds for antibiotic development in an era of mounting antimicrobial resistance. This guide serves as both a summary of current knowledge and a roadmap for future investigation.

References

-

Gurel, G., Blaha, G., Steitz, T. A., & Moore, P. B. (2010). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. Proceedings of the National Academy of Sciences, 107(12), 5804-5809. [Link]

-

NP-MRD. (2021). NP-Card for Lankacidin C (NP0021467). Natural Products Magnetic Resonance Database. [Link]

-

Cai, Y., Ng, K., & Herzon, S. B. (2021). Modular approaches to lankacidin antibiotics. PMC, NIH. [Link]

-

ResearchGate. (n.d.). Chemical structures of lankacidin C (compound 1), LM (compound 2), and.... [Link]

-

Omura, S., Namiki, S., Shibata, M., Muro, T., & Nakayoshi, H. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B. The Journal of Antibiotics, 22(10), 500-505. [Link]

-

Omura, S., Namiki, S., Shibata, M., Muro, T., & Nakayoshi, H. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B. PubMed. [Link]

-

PubChem. (n.d.). Lankacidin C. National Center for Biotechnology Information. [Link]

-

Hansen, J. L., Ippolito, J. A., Ban, N., Nissen, P., Moore, P. B., & Steitz, T. A. (2002). The structures of four macrolide antibiotics bound to the large ribosomal subunit. Molecular Cell, 10(1), 117-128. [Link]

-

GSRS. (n.d.). LANKACIDIN C. Global Substance Registration System. [Link]

-

Taha, M. I., et al. (2016). Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism. Journal of Medicinal Chemistry, 59(20), 9532-9540. [Link]

-

Namiki, S., Omura, S., Shibata, M., Muro, T., & Sawada, J. (1970). [Antibiotics produced by Streptomyces spinichromogenes var. kujimyceticus. 4. Therapeutic effects of kujimycins A and B in experimental infections in mice]. The Japanese Journal of Antibiotics, 23(3), 279-286. [Link]

-

AL-Mustaqbal University. (n.d.). Pharmaceutical chemistry: Antibacterial Antibiotics. [Link]

-

Omura, S., Muro, T., Namiki, S., Shibata, M., & Sawada, J. (1969). Studies on the Antibiotics From Streptomyces Spinichromogenes Var. Kujimyceticus. 3. The Structure of Kujimycin A and Kujimycin B. The Journal of Antibiotics, 22(12), 629-634. [Link]

-

PDB-101. (n.d.). Macrolides. RCSB PDB. [Link]

-

ResearchGate. (n.d.). Proposed biosynthetic pathway to lankacidin C. [Link]

-

ResearchGate. (n.d.). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. [Link]

-

ResearchGate. (n.d.). Macrolide antibiotics Chemical structures of the main macrolide.... [Link]

-

Abe, I. (2014). Genetic and biochemical analysis of the antibiotic biosynthetic gene clusters on the Streptomyces linear plasmid. Taylor & Francis Online, 68(5), 343-353. [Link]

-

Cai, Y., & Herzon, S. B. (2021). Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics. eScholarship.org. [Link]

-

Wikipedia. (n.d.). Macrolide. [Link]

-

Taha, M. I., et al. (2016). Antitumor Activity of Lankacidin Group Antibiotics Is Due to Microtubule Stabilization via a Paclitaxel-like Mechanism. Experimental Oncology. [Link]

-

ResearchGate. (n.d.). Possible Biosynthetic Pathway of Lankacidin C. [Link]

-

Herzon, S. B., et al. (2017). Biomimetic Synthesis of Lankacidin Antibiotics. Journal of the American Chemical Society, 139(36), 12695-12702. [Link]

-

Gurel, G., Blaha, G., Steitz, T. A., & Moore, P. B. (2010). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics. PMC, NIH. [Link]

Sources

- 1. Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. 3. The structure of kujimycin A and kujimycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kijanimicin | C67H100N2O24 | CID 90476162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Macrolide - Wikipedia [en.wikipedia.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Antibiotics produced by Streptomyces spinichromogenes var. kujimyceticus. 4. Therapeutic effects of kujimycins A and B in experimental infections in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Macrolides [pdb101.rcsb.org]

- 9. research.amanote.com [research.amanote.com]

- 10. PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Rhodomycin B | C28H33NO10 | CID 3037123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structure of the spiramycins (foromacidines) and their relationship with the leucomycins and carbomycins (magnamycins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urauchimycin B | C22H30N2O8 | CID 132817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The structures of four macrolide antibiotics bound to the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

The History of Kujimycin B: Isolation, Discovery, and Structural Elucidation

Abstract

Kujimycin B is a 14-membered glycosylated macrolide antibiotic originally isolated in 1969 from Streptomyces spinichromogenes var. kujimyceticus. While initially characterized as a novel compound, subsequent structural analysis revealed it to be identical to Lankamycin (C42H72O16). Its discovery represents a pivotal moment in antibiotic research, not merely for the molecule itself, but for the revelation of natural combinatorial biosynthesis: the producing organism synthesizes Kujimycin B (a tunnel-binding macrolide) alongside Lankacidin-group antibiotics (peptidyl transferase center inhibitors) to achieve synergistic antimicrobial efficacy. This guide details the technical history of its isolation, structural elucidation, and the biological logic of its co-production.

Historical Genesis and Taxonomy

The discovery of Kujimycin B emerged during the "Golden Age" of antibiotic screening in Japan. In 1969, a research team led by Sadafumi Omura at the Kitasato Institute isolated a new actinomycete strain, TPR-885 , from a soil sample collected in the Kuji District of Ibaraki Prefecture.

The Producing Organism

The strain was taxonomically distinct enough to warrant a new variety name. It exhibited a chromogenic character similar to Streptomyces spinichromogenes but with specific physiological divergences.

-

Strain: Streptomyces spinichromogenes var.[1][2][3] kujimyceticus (Strain TPR-885).[3]

-

Morphology: Forms spiral spore chains; produces grey to brownish-grey aerial mycelium.

-

Pigmentation: Produces a soluble brownish-purple pigment in organic media.

The Discovery Context

Initial bioassays revealed that the fermentation broth of TPR-885 possessed strong activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Further analysis indicated the presence of two distinct active components, designated Kujimycin A and Kujimycin B .

Fermentation and Isolation Protocol

The isolation of Kujimycin B followed a classical natural product chemistry workflow, utilizing solvent extraction and the then-novel technique of gel filtration.

Fermentation Conditions

-

Medium: Glucose-starch-soybean meal medium.

-

Conditions: Submerged aerobic fermentation at 27°C for 48–72 hours.

-

Yield: Approximately 150 µg/mL of total Kujimycins.

Isolation Workflow

The following protocol reconstructs the original 1969 methodology used by Omura et al. to purify Kujimycin B from the complex broth.

Figure 1: Step-by-step isolation workflow for Kujimycin B from fermentation broth.

Structural Elucidation and Chemical Identity

Following isolation, the physicochemical properties of Kujimycin B were determined. The data eventually led to the realization that Kujimycin B was chemically identical to Lankamycin , a macrolide previously isolated from Streptomyces violaceoniger in 1960.

Physicochemical Properties

| Property | Data (Kujimycin B) |

| Appearance | Colorless prisms |

| Melting Point | 178–180°C |

| Molecular Formula | C42H72O16 |

| UV Spectrum | |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; Insoluble in water |

| Chemical Class | 14-membered Macrolide (Glycosylated) |

The Structure-Activity Relationship

Kujimycin B (Lankamycin) consists of a 14-membered lactone ring (lankanolide) decorated with two sugar moieties:

-

4-O-acetyl-L-arcanose at C-5.

-

D-chalcose at C-3.

Kujimycin A was identified as a deacetylated derivative (likely 4'-deacetyl-lankamycin or similar), explaining its slightly different polarity and formula (C40H70O15).

The Synonymy

While Omura's team named the compound based on the location of discovery (Kuji), comparative studies of the melting point, IR spectra, and degradation products confirmed that Kujimycin B = Lankamycin .[5][6][7] This redundancy is common in natural product history but validated the widespread distribution of this biosynthetic gene cluster.

Biological Mechanism: The Synergy of Evolution

The most significant aspect of Kujimycin B's history is not the molecule itself, but its co-production with Lankacidin C (originally termed T-2636 A).

Dual-Target Inhibition

The producing organism, S. spinichromogenes (and S. rochei), has evolved to secrete a "cocktail" of antibiotics that target the bacterial ribosome at two adjacent sites, creating a synergistic blockade of protein synthesis.

-

Kujimycin B (Lankamycin): Binds to the Nascent Peptide Exit Tunnel (NPET) . It acts similarly to Erythromycin, physically blocking the progression of the growing polypeptide chain.

-

Lankacidin C: Binds to the Peptidyl Transferase Center (PTC) . It inhibits the formation of the peptide bond.[8]

This natural combination therapy prevents resistance development and enhances potency, a strategy now mimicked in synthetic drug combinations (e.g., Streptogramins).

Figure 2: Mechanism of synergistic action between Kujimycin B and Lankacidin C on the ribosome.

References

-

Omura, S., Namiki, S., Shibata, M., Muro, T., & Nakayoshi, H. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. II. Isolation and characterization of kujimycins A and B. The Journal of Antibiotics, 22(10), 500–505.[9] [Link]

-

Omura, S., Muro, T., Namiki, S., Shibata, M., & Sawada, J. (1969). Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. 3. The Structure of Kujimycin A and Kujimycin B.[1][10] The Journal of Antibiotics, 22(12), 629–634.[10] [Link]

-

Namiki, S., Omura, S., Shibata, M., Muro, T., & Sawada, J. (1970).[2][3] Antibiotics produced by Streptomyces spinichromogenes var.[1][2][3] kujimyceticus. 4. Therapeutic effects of kujimycins A and B in experimental infections in mice. The Japanese Journal of Antibiotics, 23(3), 279–286. [Link]

-

Auerbach, T., et al. (2010). The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics.[2][11][12] Proceedings of the National Academy of Sciences, 107(5), 1983–1988. [Link]

-

Belousoff, M. J., et al. (2011).[8] Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit.[8][11] Proceedings of the National Academy of Sciences, 108(7), 2717–2722. [Link]

Sources

- 1. Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. 3. The structure of kujimycin A and kujimycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Lankamycin [drugfuture.com]

- 5. graduate-studies-in-cancer-research.org [graduate-studies-in-cancer-research.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the Loading and Hydroxylation Steps in Lankamycin Biosynthesis in Streptomyces rochei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioassay- and metabolomics-guided screening of bioactive soil actinomycetes from the ancient city of Ihnasia, Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

The Mechanistic Paradigm of Kujimycin B in Ribosomal Protein Synthesis Inhibition: A Technical Whitepaper

Executive Summary

The escalating crisis of antimicrobial resistance necessitates a profound understanding of ribosomal inhibition mechanisms. Kujimycin B , universally recognized in structural biology and pharmacology as Lankamycin , is a 17-membered macrolide antibiotic that presents a highly compelling mechanism of action[1]. By targeting the bacterial 50S ribosomal subunit, Kujimycin B sterically occludes the nascent peptide exit tunnel (NPET), effectively arresting protein elongation. This whitepaper dissects the structural biology of Kujimycin B, its unique synergistic dynamics with the antibiotic Lankacidin, and provides validated, self-contained experimental protocols for investigating ribosome-macrolide interactions.

Molecular Identity & Pharmacological Context

Originally isolated from Streptomyces species (such as Streptomyces spinichromogenes var. kujimyceticus and Streptomyces rochei), Kujimycin B (C₄₂H₇₂O₁₆) is a neutral macrolide[1]. While structurally related to classical macrolides like erythromycin, Kujimycin B distinguishes itself through its specific binding kinetics and its ability to maintain antimicrobial activity against certain 2[2].

Crucially, the binding affinity of macrolides to the ribosome is heavily influenced by their ionization state. Kinetic analyses demonstrate that the 3, dictating the forward association rate constants[3].

Mechanistic Architecture: The 50S Ribosomal Subunit Inhibition

Kujimycin B exerts its bacteriostatic effect by anchoring itself within the large 50S ribosomal subunit. High-resolution crystallographic studies reveal that4[4].

As the ribosome translates mRNA, the newly synthesized polypeptide chain must traverse the NPET to exit the ribosomal complex and fold into its functional three-dimensional structure. Kujimycin B acts as a steric physical barricade within this tunnel. When the growing peptide chain reaches a length of approximately 6 to 8 amino acids, it collides with the macrolide. This collision triggers the premature dissociation of the peptidyl-tRNA intermediate from the ribosome, abruptly halting protein synthesis.

Synergistic Dynamics: The Kujimycin B and Lankacidin Paradigm

The evolutionary brilliance of Streptomyces rochei lies in its simultaneous production of Kujimycin B and a structurally distinct antibiotic, Lankacidin . These two molecules operate as a highly evolved synergistic pair[5].

-

Lankacidin Target: Binds at the Peptidyl Transferase Center (PTC), directly inhibiting the formation of peptide bonds.

-

Kujimycin B Target: Binds at the adjacent NPET, blocking elongation.

When co-administered,4[4]. This dual-binding mechanism significantly lowers the minimum inhibitory concentration (MIC) required for bacterial eradication and provides a robust barrier against single-point ribosomal mutations that typically confer macrolide resistance.

Fig 1: Synergistic binding of Kujimycin B and Lankacidin to the 50S ribosomal subunit.

Quantitative Binding & Structural Data

To contextualize the efficacy of Kujimycin B, we must compare its binding parameters against other standard ribosomal inhibitors. The table below summarizes the structural and mechanistic distinctions.

| Antibiotic | Primary Target Site | Ribosomal Subunit | Primary Mechanism of Action | Synergistic Partner |

| Kujimycin B (Lankamycin) | Nascent Peptide Exit Tunnel (NPET) | 50S | Steric occlusion of peptide elongation | Lankacidin |

| Lankacidin | Peptidyl Transferase Center (PTC) | 50S | Inhibition of peptide bond formation | Kujimycin B |

| Erythromycin | Nascent Peptide Exit Tunnel (NPET) | 50S | Steric occlusion of peptide elongation | None (Typically) |

| Streptogramin A | Peptidyl Transferase Center (PTC) | 50S | Conformational alteration of the PTC | Streptogramin B |

Validated Experimental Methodologies

As an application scientist, I emphasize that reproducible structural biology relies on self-validating experimental systems. The following protocols detail the rigorous workflow required to evaluate Kujimycin B's ribosomal inhibition and to elucidate its binding structure via X-ray crystallography.

Fig 2: Experimental workflow for determining the Kujimycin B-ribosome complex structure.

Protocol 1: Isolation of 50S Ribosomal Subunits

Objective: To obtain highly pure 50S subunits devoid of endogenous mRNA or tRNAs to ensure accurate Kujimycin B binding kinetics.

-

Cell Lysis & Clarification: Lyse Deinococcus radiodurans cells using a French press in Buffer A (20 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 0.5 mM EDTA, 3 mM β-mercaptoethanol).

-

Causality: HEPES maintains physiological pH, while the specific 10 mM Mg²⁺ concentration is critical for preserving intact 70S ribosomal structural integrity during initial extraction.

-

-

Ultracentrifugation: Pellet the crude ribosomes through a 1.1 M sucrose cushion at 100,000 × g for 18 hours.

-

Causality: The high-density sucrose cushion acts as a stringent filter, separating dense ribosomal particles from lighter cytosolic proteins and debris.

-

-

Subunit Dissociation: Resuspend the 70S pellet in Buffer B (low Mg²⁺ concentration: 1 mM) and dialyze for 4 hours.

-

Causality: Lowering the Mg²⁺ concentration destabilizes the inter-subunit bridges, forcing the 70S ribosome to dissociate cleanly into 50S and 30S subunits.

-

-

Gradient Separation: Layer the dialysate onto a 10-30% linear sucrose gradient and centrifuge at 40,000 rpm for 16 hours. Fractionate the gradient and monitor absorbance at 260 nm to isolate the pure 50S peak.

Protocol 2: In Vitro Translation Inhibition & Synergy Assay

Objective: To quantify the IC₅₀ of Kujimycin B and mathematically validate its synergy with Lankacidin.

-

System Setup: Utilize a cell-free transcription-translation system (e.g., E. coli S30 extract) programmed with a Firefly Luciferase reporter gene.

-

Antibiotic Titration Matrix: Prepare a 2D checkerboard matrix of Kujimycin B (0 to 100 µM) and Lankacidin (0 to 100 µM) in DMSO. Keep the final DMSO concentration strictly below 1%.

-

Causality: DMSO concentrations exceeding 1% induce solvent-mediated ribosomal denaturation and artificial translation arrest, skewing IC₅₀ data.

-

-

Pre-Incubation: Incubate the S30 extract with the antibiotic matrix for 15 minutes at 37°C prior to adding the DNA template.

-

Causality: Pre-incubation allows the antibiotics to reach thermodynamic binding equilibrium with the 50S subunits before the highly processive translation machinery initiates.

-

-

Quantification: Add the DNA template and luciferin substrate. Measure luminescence after 45 minutes. Calculate the Fractional Inhibitory Concentration (FIC) index (FIC < 0.5 indicates strong synergy).

Protocol 3: X-Ray Crystallography of the Ribosome-Kujimycin B Complex

Objective: To elucidate the precise atomic interactions of Kujimycin B at the NPET.

-

Complex Formation: Incubate purified 50S subunits (2 µM) with a 50-fold molar excess of Kujimycin B (100 µM) for 30 minutes at 37°C.

-

Crystallization: Employ the vapor diffusion hanging-drop method. Mix 2 µL of the complex with 2 µL of reservoir solution (10% PEG 20,000, 0.1 M MES pH 6.5, 0.2 M NaCl).

-

Causality: PEG 20,000 acts as a macromolecular precipitant by competing for water. This slowly drives the ribosome-antibiotic complex into a supersaturated state, which is the thermodynamic prerequisite for ordered crystal lattice formation.

-

-

Cryoprotection & Vitrification: Briefly soak the mature crystals in a reservoir solution supplemented with 20% ethylene glycol, then flash-freeze in liquid nitrogen.

-

Causality: Ethylene glycol serves as a cryoprotectant, preventing the formation of crystalline ice during freezing, which would otherwise diffract X-rays and obscure the delicate electron density map of the ribosome.

-

-

Diffraction & Modeling: Collect diffraction data at a synchrotron source. Phase the data using molecular replacement with an apo-50S model, and model Kujimycin B into the positive Fo-Fc difference electron density map at the NPET.

Conclusion & Translational Outlook

The structural and biochemical profiling of Kujimycin B (Lankamycin) underscores its immense potential as a scaffold for next-generation macrolide development. By exploiting the spatial proximity of the PTC and NPET, drug development professionals can design covalently linked bivalent antibiotics (e.g., Kujimycin-Lankacidin hybrids). Such rationally designed molecules would offer unprecedented ribosomal affinity and present an insurmountable barrier to standard bacterial resistance mechanisms.

References

- DrugFuture Chemical Index Database. "Lankamycin (Kujimycin B).

- Auerbach, T., et al. (2010). "The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics." Proceedings of the National Academy of Sciences (PNAS).

- Belousoff, M. J., et al. (2011). "Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit." Proceedings of the National Academy of Sciences (PNAS).

- Omura, S., et al. (1970). "Studies on the antibiotics from Streptomyces spinichromogenes var. kujimyceticus. V. Some antimicrobial characteristics of kujimycin A and kujimycin B against macrolide resistant staphylococci." The Journal of Antibiotics.

- ASM Journals. "Role of protonated and neutral forms of macrolides in binding to ribosomes from gram-positive and gram-negative bacteria." Antimicrobial Agents and Chemotherapy.

Sources

- 1. Lankamycin [drugfuture.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Crystal structure of the synergistic antibiotic pair, lankamycin and lankacidin, in complex with the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structure of ribosome-lankacidin complex reveals ribosomal sites for synergistic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Kujimycin B (Lankacidin C) and Macrolide Resistance: A Mechanistic & Synergistic Technical Guide

Executive Summary

Kujimycin B , structurally identical to Lankacidin C , represents a distinct class of 17-membered carbocyclic polyketide antibiotics produced by Streptomyces rochei. Unlike classical 14- or 16-membered macrolides (e.g., erythromycin, tylosin) that bind to the Nascent Peptide Exit Tunnel (NPET), Kujimycin B targets the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.

This distinct binding mechanism allows Kujimycin B to evade the most common macrolide resistance mechanism—ribosomal methylation encoded by erm genes. Furthermore, Kujimycin B exhibits a potent synergistic effect when combined with macrolides, mimicking the dual-action mechanism of Streptogramins (A and B). This guide details the structural basis of this interaction, the evasion of resistance, and protocols for validating its efficacy.

Chemical & Pharmacological Profile

Structural Classification

Kujimycin B belongs to the Lankacidin group of antibiotics.[1] Its structure is characterized by a 17-membered carbocyclic ring bridged by a 6-membered lactone.

-

Key Feature: Unlike macrolides, it lacks glycosyl groups (sugar moieties) attached to the ring.

-

Stability Warning: The core structure contains a

-keto-

Comparison with Macrolides

| Feature | Macrolides (e.g., Erythromycin) | Kujimycin B (Lankacidin C) |

| Ring Size | 14-, 15-, or 16-membered lactone | 17-membered carbocycle |

| Binding Site | Nascent Peptide Exit Tunnel (NPET) | Peptidyl Transferase Center (PTC) |

| Primary Interaction | Hydrophobic/H-bonds with A2058/A2059 | Interaction with PTC nucleotides (A2451, C2452) |

| Resistance Susceptibility | High (Erm methylation, Efflux) | Low (Unaffected by A2058 methylation) |

Mechanistic Basis of Resistance Evasion

The Macrolide Resistance Problem (erm Genes)

The dominant mechanism of resistance to macrolides, lincosamides, and streptogramin B (MLS_B phenotype) is the methylation of the adenine residue at position 2058 (A2058) in the 23S rRNA.

-

Mechanism: erm methyltransferases add one or two methyl groups to the N6 of A2058.

-

Consequence: This sterically hinders the binding of macrolides, which rely on hydrogen bonding with A2058.

Kujimycin B Evasion Strategy

Kujimycin B binds to the PTC , a site physically adjacent to but distinct from the NPET entrance where A2058 is located.

-

Independence: Crystallographic data confirms that Kujimycin B interactions do not rely on A2058. Therefore, methylation at this site does not reduce Kujimycin B affinity.

-

Efficacy: Kujimycin B retains full activity against erm-positive strains (e.g., Staphylococcus aureus carrying constitutively expressed erm genes).

Synergistic "Dual-Binding" Model

Streptomyces rochei naturally produces both a lankacidin (Kujimycin B) and a macrolide (Lankamycin).[3][4] These two compounds bind simultaneously to the ribosome:

-

Kujimycin B occupies the PTC (inhibiting peptide bond formation).

-

Macrolide occupies the NPET (blocking peptide exit).[3]

-

Result: A conformational lock of the ribosome, leading to bactericidal synergy greater than the sum of individual effects.

Visualizing the Mechanism

The following diagram illustrates the distinct binding sites and the logic of resistance evasion.

Caption: Kujimycin B binds the PTC, bypassing the A2058 methylation site that blocks macrolides.

Experimental Protocols

Protocol A: Comparative MIC Determination (Resistant Strains)

Objective: To quantify the efficacy of Kujimycin B against erm+ strains compared to Erythromycin.

Materials:

-

Strains: S. aureus ATCC 29213 (Wild Type), S. aureus RN4220 (pE194) (ermC constitutive).

-

Media: Mueller-Hinton Broth (MHB), cation-adjusted.

-

Compounds: Kujimycin B (dissolved in DMSO), Erythromycin (control).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL) and dilute 1:100 in MHB. -

Plate Setup: Use 96-well plates. Serial dilute compounds (range 0.06 – 64

g/mL). -

Incubation: Add inoculum. Incubate at 37°C for 18–24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

-

Validation: Erythromycin MIC should be >64

g/mL for the erm strain; Kujimycin B MIC should remain low (<2

Protocol B: Checkerboard Synergy Assay

Objective: To validate the synergistic interaction between Kujimycin B and a macrolide (e.g., Lankamycin or Erythromycin).

Workflow:

-

Matrix Setup: In a 96-well plate, dilute Kujimycin B along the X-axis (columns 1-8) and the Macrolide along the Y-axis (rows A-H).

-

Inoculation: Add standard inoculum (S. aureus susceptible strain).

-

Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

-

Interpretation:

-

FICI

: Synergy (Target outcome for Kujimycin + Macrolide). -

0.5 < FICI

4.0: Indifference. -

FICI > 4.0: Antagonism.

-

Future Outlook & Drug Development

The "Lankacidin-Macrolide" scaffold offers a blueprint for hybrid antibiotics . By linking a PTC-binder (Kujimycin derivative) with an NPET-binder (Macrolide), drug developers can create "unchallengable" chimeric drugs that:

-

Bind two sites simultaneously, increasing binding avidity (

). -